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Compound of Interest

Compound Name: HDAC6 degrader-5

Cat. No.: B15613035 Get Quote

This technical guide provides an in-depth overview of the cellular targets, mechanism of action,

and biological effects of HDAC6 degrader-5 (also known as Compound 6 or HY-170495). The

information is curated for researchers, scientists, and drug development professionals working

in epigenetics and targeted protein degradation.

Executive Summary
HDAC6 degrader-5 is a potent and selective heterobifunctional degrader of Histone

Deacetylase 6 (HDAC6). By inducing the targeted degradation of the HDAC6 protein, this

molecule provides a powerful tool to investigate the biological functions of HDAC6 beyond

enzymatic inhibition. This guide summarizes its potency, efficacy, and downstream cellular

effects, particularly in the context of inflammation and acute liver injury. Quantitative data are

presented for direct comparison, and detailed protocols for key validation experiments are

provided.

Mechanism of Action
HDAC6 degrader-5 functions as a Proteolysis Targeting Chimera (PROTAC). It is a

bifunctional molecule designed to simultaneously bind to HDAC6 and an E3 ubiquitin ligase,

thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate

HDAC6, marking it for recognition and subsequent degradation by the cell's proteasome. This

event-driven, catalytic mechanism allows for the efficient and sustained removal of the entire

HDAC6 protein, differentiating its action from traditional small-molecule inhibitors that only
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block the enzyme's active site. The degradation is dependent on the ubiquitin-proteasome

pathway[1].
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Figure 1: Mechanism of Action for HDAC6 degrader-5.

Quantitative Profile of HDAC6 degrader-5
HDAC6 degrader-5 demonstrates high potency in both inhibiting and degrading HDAC6. Its

efficacy has been characterized in the context of acute liver injury, where it shows significant

anti-inflammatory and anti-apoptotic effects.

Table 1: Potency and Efficacy of HDAC6 degrader-5
Parameter Value Description Source

IC₅₀ 4.95 nM

The concentration

required for 50%

inhibition of HDAC6

enzymatic activity.

[1][2]

DC₅₀ 0.96 nM

The concentration

required for 50%

degradation of

HDAC6 protein.

[1][2]

Table 2: Pharmacokinetic Properties of HDAC6
degrader-5 (Sprague-Dawley Rats)

Route Dose Half-life (t½) AUCt
Oral
Bioavailabil
ity

Source

Intravenous 1 mg/kg 22.8 min 366 ng·h/mL N/A [1]

Oral 10 mg/kg 12.6 min
165.1

ng·h/mL
4.6% [1]

Cellular Targets and Downstream Effects
The primary cellular target of HDAC6 degrader-5 is the HDAC6 protein. The functional

consequences of its degradation are observed through changes in the acetylation status of
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HDAC6 substrates and the modulation of key signaling pathways.

On-Target Effects
HDAC6 Protein: The direct target, which is removed via proteasomal degradation[1].

α-tubulin: A well-established cytoplasmic substrate of HDAC6. Degradation of HDAC6 leads

to a marked increase in the acetylation of α-tubulin (Ac-α-tubulin), which can be used as a

pharmacodynamic biomarker for degrader activity[1].

Downstream Signaling Pathways
In a cellular model of acetaminophen (APAP)-induced acute liver injury, HDAC6 degrader-5
demonstrated significant anti-inflammatory and anti-apoptotic activity by modulating key

signaling proteins.
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HDAC6 Degrader-5 Action

Cellular Signaling Cascade
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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